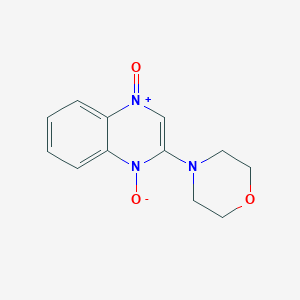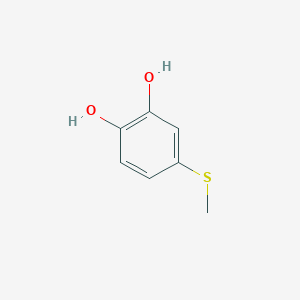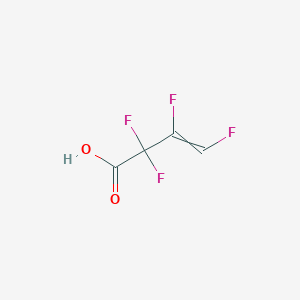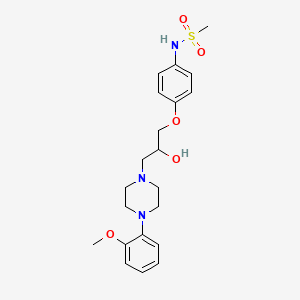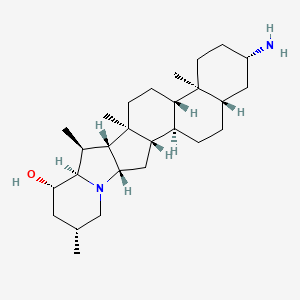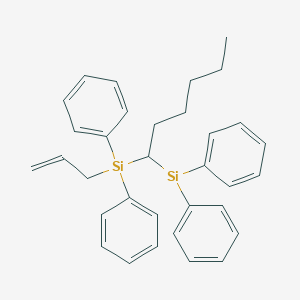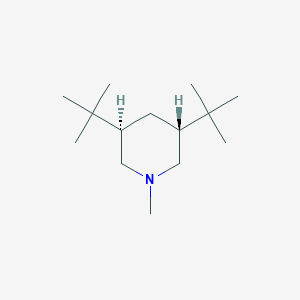
(3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its two tert-butyl groups attached to a piperidine ring, which imparts unique steric and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the hydrogenation of ®-2-[3-(2-N-phthaloylimino ethyl)-4,5-dihydro-5-isoxazole]-acetic acid to open the isoxazole ring, followed by chiral reduction of the carbonyl group . This method is advantageous due to its mild reaction conditions and high stereoselectivity.
Industrial Production Methods
For industrial production, the synthesis process is optimized for scalability and cost-effectiveness. The use of flow microreactor systems has been explored to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperidine ring.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the preservation of the compound’s stereochemistry.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications.
Scientific Research Applications
(3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s unique steric properties make it useful in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which (3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s steric bulk and electronic properties allow it to modulate the activity of these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in modulating enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-3,5-Dimethylpiperazine-1-carboxylate: This compound shares a similar piperidine ring structure but with different substituents.
tert-Butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate: Another similar compound with tert-butyl groups but different functional groups attached to the piperidine ring
Uniqueness
(3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine is unique due to its specific stereochemistry and the presence of two bulky tert-butyl groups. These features confer distinct steric and electronic properties, making it a valuable compound in various synthetic and research applications.
Properties
CAS No. |
64326-84-7 |
|---|---|
Molecular Formula |
C14H29N |
Molecular Weight |
211.39 g/mol |
IUPAC Name |
(3R,5R)-3,5-ditert-butyl-1-methylpiperidine |
InChI |
InChI=1S/C14H29N/c1-13(2,3)11-8-12(14(4,5)6)10-15(7)9-11/h11-12H,8-10H2,1-7H3/t11-,12-/m0/s1 |
InChI Key |
LSLVKAVOXPXJQK-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1C[C@@H](CN(C1)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1CC(CN(C1)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene](/img/structure/B14492292.png)
![[(1-Methoxyoctan-2-YL)selanyl]benzene](/img/structure/B14492302.png)

![2,2'-Disulfanediylbis{N-[2-(diethylamino)ethyl]-4,6-dimethylbenzamide}](/img/structure/B14492309.png)
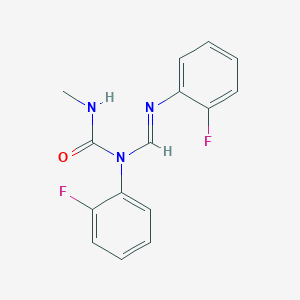
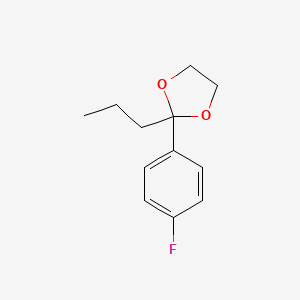
![3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14492327.png)
